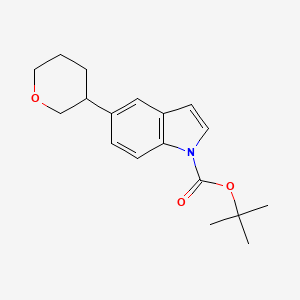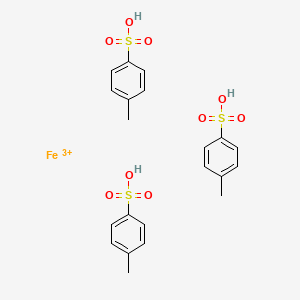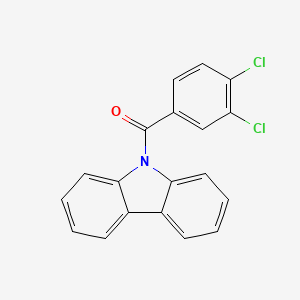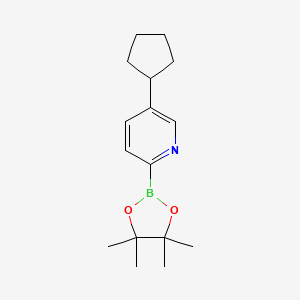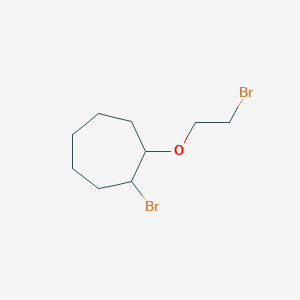
1-Bromo-2-(2-bromoethoxy)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-bromoethoxy)cycloheptane is an organic compound with the molecular formula C₉H₁₆Br₂O. It belongs to the class of cycloalkanes, specifically cycloheptanes, which are characterized by a seven-membered ring structure. This compound is notable for its two bromine atoms and an ethoxy group attached to the cycloheptane ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)cycloheptane can be synthesized through the bromination of 2-(2-ethoxy)cycloheptane. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, where the bromine atoms are introduced to the cycloheptane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-bromoethoxy)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
Substitution: Formation of 2-(2-hydroxyethoxy)cycloheptane or 2-(2-aminoethoxy)cycloheptane.
Elimination: Formation of cycloheptene derivatives.
Oxidation: Formation of 2-(2-oxoethoxy)cycloheptane or 2-(2-carboxyethoxy)cycloheptane.
Scientific Research Applications
1-Bromo-2-(2-bromoethoxy)cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)cycloheptane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The ethoxy group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
- 1-Bromo-2-cyclobutoxycycloheptane
- 1-Bromo-2-(butan-2-yloxy)cycloheptane
- 1-Bromo-2-(2-methylpropoxy)cycloheptane
- 1-Bromo-2-(tert-butoxy)cycloheptane
- 1-Bromo-2-(cyclopentyloxy)cycloheptane
Uniqueness: 1-Bromo-2-(2-bromoethoxy)cycloheptane is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of two bromine atoms and an ethoxy group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
88738-97-0 |
|---|---|
Molecular Formula |
C9H16Br2O |
Molecular Weight |
300.03 g/mol |
IUPAC Name |
1-bromo-2-(2-bromoethoxy)cycloheptane |
InChI |
InChI=1S/C9H16Br2O/c10-6-7-12-9-5-3-1-2-4-8(9)11/h8-9H,1-7H2 |
InChI Key |
AMEFGALKXGNESY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)
![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)

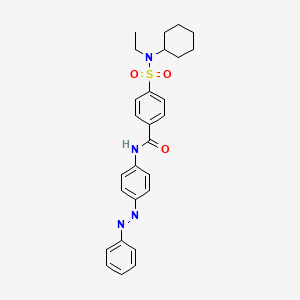
![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
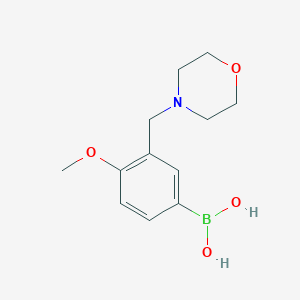
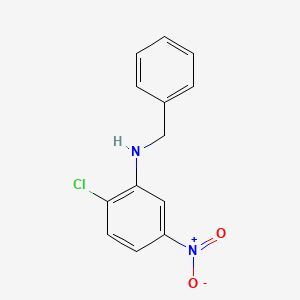
![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125476.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125481.png)
